N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex heterocyclic compound This compound is characterized by its unique structure, which includes a benzothiazole ring fused with an oxazolo[5,4-b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves several steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized from o-phenylenediamine and carbon disulfide in the presence of a base.
Formation of Oxazolo[5,4-b]pyridine Ring: This ring system can be synthesized from pyridine-3,4-diamine and N,N-dimethylformamide (DMF) in the presence of hexamethyldisilazane (HMDS) as a reagent.
Coupling Reaction: The final step involves coupling the benzothiazole and oxazolo[5,4-b]pyridine rings under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and non-toxic reagents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of other heterocyclic compounds.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various cellular pathways. For example, it may inhibit the activity of kinases or proteases, leading to the disruption of cell signaling and growth .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with a benzothiazole ring, such as 2-aminobenzothiazole.
Oxazolo[5,4-b]pyridine Derivatives: Compounds with an oxazolo[5,4-b]pyridine ring, such as oxazolo[4,5-b]pyridine-2(3H)-thione.
Uniqueness
N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its combination of benzothiazole and oxazolo[5,4-b]pyridine rings, along with methoxy and dimethyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C17H14N4O3S |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H14N4O3S/c1-8-6-11(14-9(2)21-24-16(14)18-8)15(22)20-17-19-12-5-4-10(23-3)7-13(12)25-17/h4-7H,1-3H3,(H,19,20,22) |
InChI Key |
VGSNPAZOJMVTDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC |
Origin of Product |
United States |
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